molecular formula C13H14ClN3 B8165574 4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine

4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine

Cat. No.: B8165574
M. Wt: 247.72 g/mol
InChI Key: OIEGFVMODVYJDC-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions. The process involves the use of organoboron reagents and palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, ensuring the production of large quantities of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

4-Chloro-6-(3-isopropylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is of interest due to its structural features, which may confer specific biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN3
  • Molecular Weight : 239.71 g/mol

This compound features a chloro substituent at the 4-position and an isopropylphenyl group at the 6-position of the pyrimidine ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar pyrimidine compounds possess antimicrobial properties. The mechanism often involves inhibition of key enzymes or pathways in microbial cells.
  • Anticancer Potential : The compound may inhibit enzymes involved in DNA synthesis, making it a candidate for anticancer drug development.
  • Enzyme Inhibition : Specific studies have focused on the compound's ability to inhibit β-glucuronidase, an enzyme linked to various pathological conditions such as cancer and renal diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes crucial for cellular processes. For example, pyrimidine derivatives are known to inhibit DNA polymerases and other enzymes involved in nucleotide metabolism.
  • Binding Interactions : Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, facilitating its inhibitory effects.

Research Findings and Case Studies

Recent studies have evaluated various derivatives of pyrimidine and their biological activities:

CompoundActivityIC50 (µM)Reference
Compound 1β-glucuronidase Inhibitor2.8 ± 0.10
Compound 24AntimicrobialVaries by strain
This compoundAnticancer (hypothetical)TBD

Case Study: β-glucuronidase Inhibition

In a recent study involving various 2-aminopyrimidine derivatives, one compound demonstrated significant inhibition of β-glucuronidase with an IC50 value of 2.8 µM, indicating that modifications in the pyrimidine structure can lead to potent inhibitors relevant for therapeutic applications .

Properties

IUPAC Name

4-chloro-6-(3-propan-2-ylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-8(2)9-4-3-5-10(6-9)11-7-12(14)17-13(15)16-11/h3-8H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEGFVMODVYJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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